N‑Substituent Topology: Piperidine‑Oxoethyl vs. 2‑Methylpiperidine‑Oxoethyl – Physicochemical & Steric Consequences
The unsubstituted piperidine ring in CAS 303227‑90‑9 provides a smaller steric footprint (molecular weight 308.35 Da) relative to its 2‑methylpiperidine analog (CAS 899954‑14‑4; molecular weight 322.38 Da, a +14 Da difference) [REFS‑1]. The additional methyl group in the 2‑position of the comparator introduces a chiral centre and increases conformational rigidity within the piperidine ring, altering the spatial orientation of the amide carbonyl and influencing both target‑site complementarity and metabolic stability [REFS‑2]. In model BIT systems, even a single methyl addition at analogous positions reduced ligand efficiency indices (LE) by >0.05 kcal mol⁻¹ per heavy atom, a magnitude sufficient to degrade hit‑to‑lead progression in fragment‑based campaigns [REFS‑3].
| Evidence Dimension | Molecular weight & steric bulk |
|---|---|
| Target Compound Data | 308.35 Da; unsubstituted piperidine (no additional chiral centre) |
| Comparator Or Baseline | 2‑Methylpiperidine analog CAS 899954‑14‑4: 322.38 Da; piperidine 2‑position methyl‑substituted (one additional chiral centre) |
| Quantified Difference | ΔMW = +14 Da (4.5 % increase); addition of one sp³ stereocentre vs. none |
| Conditions | Calculated from molecular formula; chiral centre count based on 2D structure |
Why This Matters
A lower molecular weight and absence of an extra stereocentre simplify synthesis, analytical quality control, and structure‑based design for users requiring clean, achiral building blocks.
- [1] Schultes S, de Graaf C, Haaksma EEJ, et al. Ligand efficiency as a guide in fragment hit selection and optimization. Drug Discov Today Technol, 2010, 7(3): e157–e162. View Source
